molecular formula C14H16O4 B2516798 4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2173996-45-5

4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2516798
CAS No.: 2173996-45-5
M. Wt: 248.278
InChI Key: OVHVETWSYOSOGY-UHFFFAOYSA-N
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Description

4-[(benzyloxy)methyl]-2-oxabicyclo[211]hexane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction to form the bicyclic core, followed by functional group modifications to introduce the benzyloxy and carboxylic acid groups. The reaction conditions often require the use of photochemical reactions with specific catalysts and solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of advanced purification techniques like chromatography and crystallization is also essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can be used to modify the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c15-12(16)14-7-13(8-14,10-18-14)9-17-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHVETWSYOSOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)C(=O)O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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